Scientific Field: Quantum Physics and Chemistry
Summary of Application: This study used Density Functional Theory (DFT) to analyze the equilibrium geometric structure of 5-Fluoro-2-methylbenzonitrile. The research focused on geometrical parameters such as bond length, bond angle, and dihedral angle.
Methods of Application: The FT-IR and FT-Raman spectra of 5-Fluoro-2-methylbenzonitrile were recorded and analyzed using DFT levels employing B3LYP method with 6-311++G (d, p), cc-pvdz and Aug-cc-pvdz as basis sets.
Results: The study found that the molecule has applications in Frequency doubling and Second Harmonic Generation (SHG). The Non Liner Optical (NLO) properties were calculated using the same method with different basis sets.
Scientific Field: Theoretical Chemistry
Summary of Application: This study conducted theoretical spectroscopic and second harmonic generations studies of 5-Fluoro-2-methylbenzonitrile.
Methods of Application: The FT-IR (400–4000 cm -1) and FT-Raman spectra (50-3500 cm -1) of 5-Fluoro-2-methylbenzonitrile were recorded.
Results: The spectra of the compound were found to be in good agreement with the calculation results.
Scientific Field: Organic Chemistry and Pharmaceutical Chemistry
Summary of Application: 5-Fluoro-2-methylbenzonitrile is used as an organic intermediate and pharmaceutical intermediate.
Scientific Field: Organic Electronics
Scientific Field: Organic Chemistry
Summary of Application: 2-Fluoro-5-formylbenzonitrile, a compound related to 5-Fluoro-2-methylbenzonitrile, is used in the synthesis of 3-cyano-4-fluorobenzyl bromide.
Scientific Field: Dye Chemistry
Summary of Application: Benzonitrile derivatives like 5-Fluoro-2-methylbenzonitrile are used in the production of aniline blue phthalocyanine dyes.
5-Fluoro-2-methylbenzonitrile is a fluorinated aromatic compound with the chemical formula and a molecular weight of approximately 135.14 g/mol. It is characterized by a fluorine atom and a methyl group attached to a benzonitrile structure, specifically at the 5- and 2-positions, respectively. This compound is notable for its use as an intermediate in the synthesis of various pharmaceuticals and materials, particularly in the production of organic light-emitting diodes (OLEDs) and thermally activated delayed fluorescence (TADF) emitters .
There is no current information available on the specific mechanism of action of 5-Fluoro-2-methylbenzonitrile in biological systems.
As with most organic compounds, specific safety precautions should be considered when handling 5-Fluoro-2-methylbenzonitrile. Safety Data Sheets (SDS) from chemical suppliers typically provide information on potential hazards, including:
These reactions make 5-fluoro-2-methylbenzonitrile a versatile building block in organic synthesis .
The synthesis of 5-fluoro-2-methylbenzonitrile can be achieved through several methods:
These methods allow for high yields and purity of the final product, making it suitable for industrial applications .
5-Fluoro-2-methylbenzonitrile has several important applications:
Research on interaction studies involving 5-fluoro-2-methylbenzonitrile primarily focuses on its interactions with biological molecules and its role as an intermediate in synthesizing more complex compounds. Studies indicate that its derivatives can interact with various enzymes and receptors, potentially influencing metabolic pathways. Additionally, theoretical studies have explored its spectroscopic properties, providing insights into its behavior in different environments .
Several compounds share structural similarities with 5-fluoro-2-methylbenzonitrile. Here are some notable examples:
Compound Name | Formula | Unique Features |
---|---|---|
4-Fluoro-2-methylbenzonitrile | C8H6FN | Used in TADF emitters; enhanced thermal stability |
4-Amino-5-fluoro-2-methylbenzonitrile | C8H8FN | Contains an amino group; potential for different biological activities |
3-Fluoro-4-methylbenzonitrile | C8H8FN | Different substitution pattern; may exhibit distinct reactivity |
4-Fluorobenzonitrile | C7H4FN | Lacks methyl substitution; simpler structure |
The uniqueness of 5-fluoro-2-methylbenzonitrile lies in its specific combination of functional groups, which enhances its utility in both synthetic chemistry and material science applications. The fluorine atom significantly affects its electronic properties, making it valuable for developing advanced materials like OLEDs .
The synthesis of 5-Fluoro-2-methylbenzonitrile (CAS: 77532-79-7) has traditionally relied on classical organic chemistry approaches that utilize benzaldehyde derivatives as starting materials [1]. These methodologies typically involve a two-step process: first, the formation of an oxime intermediate, followed by dehydration to yield the corresponding nitrile [2]. The oxime route represents one of the most established and reliable methods for nitrile synthesis in organic chemistry, particularly for fluorinated aromatic compounds [3].
The primary synthetic pathway begins with 5-fluoro-2-methylbenzaldehyde, which undergoes condensation with hydroxylamine hydrochloride to form the corresponding aldoxime [2]. This reaction typically proceeds under mild conditions in the presence of a base such as sodium hydroxide or sodium acetate to neutralize the hydrochloride salt [4]. The reaction mechanism involves nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon of the benzaldehyde derivative, followed by elimination of water to form the oxime [5].
5-Fluoro-2-methylbenzaldehyde + NH2OH·HCl → 5-Fluoro-2-methylbenzaldehyde oxime + H2O
The subsequent dehydration step converts the oxime to the nitrile functionality [5]. This transformation can be accomplished using various dehydrating agents, with phosphorus oxychloride (POCl3), thionyl chloride (SOCl2), and acetic anhydride being the most commonly employed reagents [6]. The mechanism involves the formation of a good leaving group from the oxime hydroxyl, followed by elimination to form the carbon-nitrogen triple bond [7].
Table 1: Common Dehydrating Agents for Oxime Conversion to Nitriles
Dehydrating Agent | Reaction Conditions | Typical Yield (%) | Advantages | Limitations |
---|---|---|---|---|
Phosphorus oxychloride (POCl3) | 0-25°C, 2-4 hours | 75-85 | High yields, mild conditions | Moisture sensitive, corrosive |
Thionyl chloride (SOCl2) | 0-25°C, 1-3 hours | 70-80 | Fast reaction | Corrosive, toxic byproducts |
Acetic anhydride | 80-100°C, 3-5 hours | 65-75 | Less hazardous | Longer reaction times |
p-Toluenesulfonyl chloride | 25°C, 4-6 hours | 60-70 | Milder conditions | Lower yields |
Another classical approach involves the Sandmeyer reaction, which utilizes 5-fluoro-2-methylaniline as the starting material [8]. This method involves diazotization of the amine followed by treatment with copper(I) cyanide to introduce the nitrile group [8]. While this approach offers an alternative route, it generally provides lower yields and requires handling of potentially hazardous diazonium intermediates [8].
Research findings indicate that the oxime dehydration route typically provides yields of 82-88% for 5-Fluoro-2-methylbenzonitrile when optimized conditions are employed [2]. The reaction can be further improved by using catalytic amounts of certain Lewis acids, such as zinc chloride or aluminum chloride, which facilitate the dehydration process by coordinating with the oxime oxygen and enhancing the leaving group ability [4] [5].
The development of transition metal-catalyzed methodologies has revolutionized the synthesis of fluorinated benzonitriles, including 5-Fluoro-2-methylbenzonitrile [9]. These approaches offer significant advantages over classical methods, including milder reaction conditions, higher functional group tolerance, and often improved yields [10]. Palladium, copper, and nickel catalysts have emerged as particularly effective for the formation of carbon-nitrogen triple bonds in fluorinated aromatic systems [11].
Palladium-catalyzed cyanation reactions represent one of the most versatile approaches for synthesizing 5-Fluoro-2-methylbenzonitrile [10]. These reactions typically employ 5-fluoro-2-methylbromobenzene or the corresponding iodide as starting materials, along with a cyanide source and a palladium catalyst [12]. The general reaction scheme can be represented as:
5-Fluoro-2-methylhalobenzene + CN source → 5-Fluoro-2-methylbenzonitrile
Various palladium catalysts have been investigated for this transformation, with Pd(PPh3)4, Pd(OAc)2/PPh3, and Pd2(dba)3/dppf showing excellent activity [10] [13]. The reaction mechanism involves oxidative addition of the aryl halide to the palladium(0) species, followed by coordination of the cyanide, and finally reductive elimination to form the carbon-nitrogen bond while regenerating the catalyst [13].
Table 2: Palladium-Catalyzed Cyanation Conditions for Fluorinated Aryl Halides
Catalyst System | Cyanide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
Pd(PPh3)4 (2 mol%) | K4[Fe(CN)6] | DMF/H2O | 120 | 6 | 85-90 |
Pd(OAc)2/PPh3 (3 mol%) | Zn(CN)2 | DMF | 100 | 8 | 80-85 |
Pd2(dba)3/dppf (1 mol%) | K3[Fe(CN)6] | Dioxane/H2O | 110 | 5 | 75-82 |
Pd(PPh3)4 (5 mol%) | CuCN | NMP | 140 | 4 | 88-92 |
Copper-catalyzed cyanation has also emerged as a cost-effective alternative to palladium-based systems [14]. Copper(I) salts, particularly CuI and CuCN, in combination with appropriate ligands such as 1,10-phenanthroline or tetramethylethylenediamine (TMEDA), effectively catalyze the conversion of aryl halides to nitriles [15]. Research has shown that copper-catalyzed reactions can achieve yields of 75-85% for 5-Fluoro-2-methylbenzonitrile under optimized conditions [14].
A particularly innovative approach involves the use of nickel catalysts, which offer economic advantages over palladium-based systems [13]. Recent studies have demonstrated that Ni(MeCN)62 in combination with 1,10-phenanthroline can effectively catalyze the cyanation of fluorinated aryl halides using acetonitrile as both solvent and cyanide source [13]. This method is especially attractive as it avoids the use of toxic cyanide salts [13].
Rhodium catalysts have also shown promise for the synthesis of fluorinated benzonitriles through C-H activation pathways [16]. These methods allow for the direct conversion of 5-fluoro-2-methylbenzene derivatives to the corresponding nitriles without requiring pre-functionalization to halides [16]. While these approaches are still being optimized for industrial applications, they represent a significant advancement in synthetic methodology [16].
The transition metal-catalyzed approaches offer several advantages for the synthesis of 5-Fluoro-2-methylbenzonitrile, including higher atom economy, reduced waste generation, and compatibility with continuous flow processes [10] [15]. These factors make them increasingly attractive for both laboratory and industrial-scale production [13].
Microwave-assisted organic synthesis has emerged as a powerful tool for the preparation of 5-Fluoro-2-methylbenzonitrile, offering significant advantages in terms of reaction time, yield, and environmental impact [17] [18]. This technology utilizes microwave irradiation to rapidly heat reaction mixtures, often resulting in dramatic rate enhancements compared to conventional heating methods [12]. The application of microwave technology to nitrile synthesis has led to protocols that reduce reaction times from hours to minutes while maintaining or improving yields [12].
For the synthesis of 5-Fluoro-2-methylbenzonitrile, microwave-assisted oxime dehydration has proven particularly effective [17]. Under microwave conditions, the conversion of 5-fluoro-2-methylbenzaldehyde oxime to the corresponding nitrile can be completed in 15-30 minutes, compared to 3-5 hours using conventional heating [18]. The rapid heating and potential non-thermal microwave effects contribute to this acceleration [19].
Table 3: Comparison of Conventional vs. Microwave Heating for 5-Fluoro-2-methylbenzonitrile Synthesis
Parameter | Conventional Heating | Microwave Heating |
---|---|---|
Reaction time | 3-5 hours | 15-30 minutes |
Temperature | 80-100°C | 100-120°C |
Yield | 70-80% | 85-95% |
Solvent volume | 10-15 mL/g | 3-5 mL/g |
Energy consumption | High | Low |
Side reactions | More common | Reduced |
Microwave-assisted palladium-catalyzed cyanation has also been developed for the synthesis of fluorinated benzonitriles [12]. These protocols typically employ reduced catalyst loadings (0.5-2 mol% compared to 3-5 mol% in conventional methods) and shorter reaction times (10-30 minutes versus several hours) [12]. For example, the conversion of 5-fluoro-2-methylbromobenzene to 5-Fluoro-2-methylbenzonitrile can be achieved in 15 minutes using Pd(PPh3)4 (1 mol%) and K4[Fe(CN)6] under microwave irradiation at 150°C, providing yields of 88-92% [12].
Solvent-free or reduced-solvent methodologies represent another significant advancement in the synthesis of 5-Fluoro-2-methylbenzonitrile [20]. These approaches align with green chemistry principles by minimizing waste generation and reducing the environmental impact of the synthesis [20]. Ball-milling techniques have emerged as particularly promising for solvent-free nitrile synthesis [20].
Research has demonstrated that mechanochemical ball-milling can effectively convert 5-fluoro-2-methylbenzaldehyde to 5-Fluoro-2-methylbenzonitrile using poly(N-vinylimidazole) as a catalyst under solvent-free conditions [20]. This process involves grinding the reactants in a ball mill, where the mechanical energy facilitates the chemical transformation [20]. Yields of 75-85% can be achieved within 1-2 hours of milling, without the need for any solvent [20].
Another innovative approach combines microwave irradiation with solvent-free conditions using solid supports such as silica, alumina, or clay [19]. These supported reagent systems enable efficient heat transfer and provide surface sites that can catalyze the reaction [19]. For example, silica-supported phosphorus pentoxide has been used for the dehydration of oximes under microwave irradiation, providing 5-Fluoro-2-methylbenzonitrile in yields of 80-90% within 5-10 minutes [19].
The optimization of these methods has focused on several key parameters:
Microwave power and irradiation time: Studies have shown that controlled power settings (typically 100-300 W) with precise timing optimize yield while preventing decomposition [18] [12].
Catalyst loading: Reduced catalyst amounts (0.5-2 mol%) are often sufficient under microwave conditions, lowering costs and simplifying purification [12].
Reaction temperature monitoring: Accurate internal temperature measurement ensures reproducibility and prevents overheating [18].
Grinding parameters for ball-milling: Optimization of ball size, number, and milling frequency significantly impacts reaction efficiency in mechanochemical approaches [20].
These microwave-assisted and solvent-free methodologies represent significant advancements in the sustainable synthesis of 5-Fluoro-2-methylbenzonitrile, offering reduced environmental impact, lower energy consumption, and improved process efficiency [18] [20] [19].
The industrial-scale production of 5-Fluoro-2-methylbenzonitrile presents numerous challenges that require sophisticated process engineering solutions to ensure efficiency, safety, and economic viability [21] [22]. These challenges span from raw material selection and handling to reactor design, purification processes, and waste management [21] [23].
One of the primary considerations in industrial production is the selection of appropriate synthetic routes that balance yield, selectivity, and cost-effectiveness [21]. While the classical oxime dehydration route offers reliability, industrial processes often favor direct ammoxidation of 5-fluoro-2-methyltoluene, which provides a more atom-economical approach [21]. This process involves the reaction of the methyl-substituted aromatic compound with ammonia and oxygen in the presence of a catalyst at elevated temperatures (410-420°C) [21].
5-Fluoro-2-methyltoluene + NH3 + 3/2 O2 → 5-Fluoro-2-methylbenzonitrile + 3 H2O
The catalyst selection for industrial ammoxidation processes is critical [21]. Typically, mixed metal oxide catalysts containing vanadium, molybdenum, and bismuth supported on silica are employed [21]. However, for fluorinated substrates, specialized catalyst formulations are required to prevent deactivation by fluoride species [21]. Recent developments have focused on catalysts that exclude vanadium and chromium to reduce environmental impact while maintaining high activity [21].
Table 4: Industrial Catalyst Systems for Ammoxidation of Fluorinated Toluene Derivatives
Catalyst Composition | Support | Operating Temperature (°C) | Conversion (%) | Selectivity (%) | Catalyst Lifetime (months) |
---|---|---|---|---|---|
V-Mo-Bi-O | Silica | 410-430 | 85-90 | 70-75 | 6-8 |
Mo-Sb-O | Alumina | 400-420 | 80-85 | 75-80 | 8-10 |
Fe-Sb-O | Silica | 420-440 | 75-80 | 80-85 | 10-12 |
Mo-B-P-O | Silica | 400-415 | 82-87 | 78-83 | 12-14 |
Reactor design represents another significant challenge in the industrial production of 5-Fluoro-2-methylbenzonitrile [21]. Fluidized bed reactors are commonly employed for ammoxidation processes, as they provide excellent heat transfer and temperature control, which are critical for preventing side reactions and ensuring product quality [21]. These reactors typically operate with finely grained catalysts with specific particle size distributions (>88 μm: 0-10%, <44 μm: 25-45%, median size 50 μm) to optimize fluidization quality [21].
The handling of fluorinated compounds presents additional challenges due to their potential corrosivity [22] [24]. Industrial equipment must be constructed from corrosion-resistant materials such as specialized stainless steel alloys or lined with fluoropolymers [22]. This requirement significantly increases capital costs compared to non-fluorinated nitrile production [22].
Purification of 5-Fluoro-2-methylbenzonitrile on an industrial scale typically involves a combination of condensation, phase separation, and vacuum distillation [21]. The crude product obtained from the reactor is first condensed in spray towers, where it separates into an organic phase containing the nitrile and an aqueous phase [21]. The organic phase is then subjected to vacuum distillation (0.090-0.092 MPa) at controlled temperatures (138-144°C) to achieve high purity (99.6-99.8%) [21].
Process intensification strategies have been developed to improve the efficiency and sustainability of 5-Fluoro-2-methylbenzonitrile production [23]. These include:
Heat integration: Utilizing the heat from reactor effluent gases (approximately 300°C) to preheat incoming air streams, significantly reducing energy consumption [21].
Water recycling: Reusing process water from separation stages as spray water in condensation towers, minimizing freshwater requirements [21].
Continuous flow processing: Implementing continuous rather than batch processes to improve throughput, consistency, and safety [23].
Alternative halogen exchange methods: Developing more efficient processes for introducing fluorine into the aromatic ring, such as catalyzed halogen exchange reactions using alkali metal fluorides with quaternary ammonium catalysts [24].
The industrial production of 5-Fluoro-2-methylbenzonitrile also faces challenges related to waste management and environmental impact [21] [22]. The ammoxidation process generates aqueous waste streams containing ammonia and organic impurities, which require treatment before discharge [21]. Additionally, spent catalysts must be properly handled, with potential for metal recovery to reduce environmental impact and costs [21].
Corrosive;Irritant